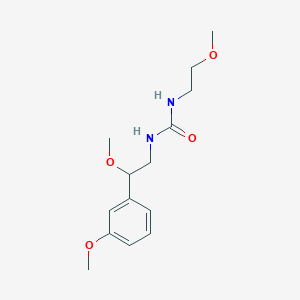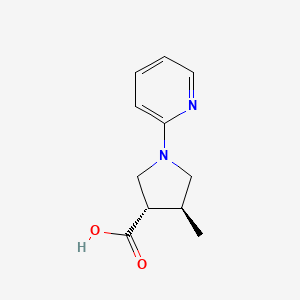
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a naphthalene ring substituted with a butoxy group at the 4-position, a cyclopentyl group attached to the nitrogen atom, and a sulfonamide group at the 1-position.
Vorbereitungsmethoden
The synthesis of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with cyclopentylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the compound while reducing the reaction time and cost.
Analyse Chemischer Reaktionen
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group yields a carboxylic acid, while reduction of the sulfonamide group produces an amine.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
In biology, the compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making them useful in drug discovery and development.
In medicine, this compound is explored for its potential therapeutic effects. Sulfonamide derivatives have been investigated for their antibacterial, antifungal, and anti-inflammatory properties.
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
The molecular targets and pathways involved depend on the specific application of the compound. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide can be compared with other similar compounds, such as naphthalene sulfonamides with different substituents. Some similar compounds include:
4-methoxy-N-cyclopentylnaphthalene-1-sulfonamide: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
4-butoxy-N-cyclohexylnaphthalene-1-sulfonamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other naphthalene sulfonamides.
Eigenschaften
IUPAC Name |
4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-2-3-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKOYQUVHFNGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)


![4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine](/img/structure/B2547783.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



![3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2547798.png)
